1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole
CAS No.: 1006336-82-8
Cat. No.: VC19982753
Molecular Formula: C22H19ClF2N4
Molecular Weight: 412.9 g/mol
* For research use only. Not for human or veterinary use.
![1-[[3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl]-4-chloro-3,5-dimethyl-1H-pyrazole - 1006336-82-8](/images/structure/VC19982753.png)
Specification
CAS No. | 1006336-82-8 |
---|---|
Molecular Formula | C22H19ClF2N4 |
Molecular Weight | 412.9 g/mol |
IUPAC Name | 1-[[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole |
Standard InChI | InChI=1S/C22H19ClF2N4/c1-13-21(16-4-8-18(24)9-5-16)27-29(12-28-15(3)20(23)14(2)26-28)22(13)17-6-10-19(25)11-7-17/h4-11H,12H2,1-3H3 |
Standard InChI Key | TTZCRVSLVIWAOE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N(N=C1C2=CC=C(C=C2)F)CN3C(=C(C(=N3)C)Cl)C)C4=CC=C(C=C4)F |
Introduction
Structural Elucidation and Molecular Characteristics
The target compound features a bis-pyrazole architecture, with two distinct pyrazole rings connected via a methylene (-CH-) bridge. The first pyrazole unit (Position 1) is substituted at positions 3 and 5 with 4-fluorophenyl groups and at position 4 with a methyl group. The second pyrazole (Position 2) contains a chloro group at position 4 and methyl groups at positions 3 and 5. This arrangement creates a highly halogenated and alkylated structure, which likely influences its electronic properties and bioactivity .
Comparative Structural Analysis
The core 3,5-bis(4-fluorophenyl)-1H-pyrazole motif (CAS 1493-47-6) shares structural homology with the first pyrazole ring in the target compound . Key differences include the addition of a 4-methyl group and the methylene-linked second pyrazole. The presence of chloro and methyl substituents on the second pyrazole aligns with bioactive pyrazole derivatives described in anti-inflammatory and antimicrobial contexts .
Table 1: Structural Comparison with Related Compounds
Step | Reaction Type | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Cyclocondensation | Hydrazine, β-diketone, Acid catalysis | 3,5-Bis(4-fluorophenyl)-4-methyl-1H-pyrazole |
2 | Chloromethylation | CHO, HCl, ZnCl | 1-(Chloromethyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole |
3 | Alkylation | 4-Chloro-3,5-dimethyl-1H-pyrazole, Base (KCO) | Target Compound |
Physicochemical Properties and Stability
The compound’s molecular formula (CHClFN) suggests a molecular weight of approximately 449.88 g/mol. Key properties inferred from structural analogs include:
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Lipophilicity: High logP due to aromatic fluorination and alkyl groups, enhancing membrane permeability .
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Solubility: Likely low aqueous solubility, necessitating organic solvents (e.g., DMSO) for in vitro studies .
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Stability: The electron-withdrawing fluoro and chloro groups may reduce susceptibility to oxidative degradation .
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